![molecular formula C9H18N2O4S B2937240 Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate CAS No. 1903431-97-9](/img/structure/B2937240.png)

Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

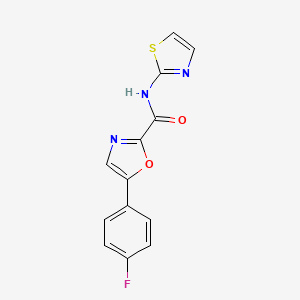

Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is a chemical compound with the CAS Number: 1903431-97-9 . It has a molecular weight of 250.32 . The compound is solid at room temperature .

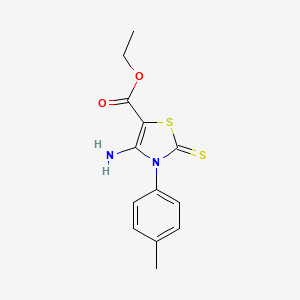

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((3R,4S)-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate . The InChI code for the compound is 1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 .Physical And Chemical Properties Analysis

Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is a solid at room temperature . It has a molecular weight of 250.32 .Applications De Recherche Scientifique

Chemoselective Transformation of Amino Protecting Groups

Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is utilized in the chemoselective transformation of amino protecting groups. This compound, as part of the silyl carbamate group, is synthesized from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) through specific reactions. The activated silyl carbamate reacts with electrophiles to produce N-ester type compounds efficiently, demonstrating its utility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).

Building Blocks for Synthesis of Enantiopure Compounds

This chemical entity serves as a precursor in the synthesis of enantiopure compounds like 4-hydroxypipecolate and 4-hydroxylysine derivatives. By starting from specific dioxopiperidinecarboxylates, researchers have been able to prepare substituted cis-4-hydroxy delta-lactams with high yield and stereoselectivity, showcasing its versatility in creating complex organic molecules (Marin et al., 2004).

Reactivity with N-(3-thienyl)carbamates

The compound is also involved in the synthesis of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles using tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates as substrates. This application highlights its role in creating heterocyclic compounds that are significant in medicinal chemistry and materials science (Brugier, Outurquin, & Paulmier, 2001).

Metalation and Alkylation Studies

The derivative's ability to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles, has been studied. This property is essential for the synthesis of α-functionalized α-amino silanes, which are valuable intermediates in organic synthesis and material science (Sieburth, Somers, & O'hare, 1996).

Mild and Efficient One-Pot Curtius Rearrangement

In the context of protecting group strategies, the compound is used in a mild and efficient one-pot Curtius rearrangement process. This method allows for the conversion of carboxylic acids to tert-butyl carbamates in high yields at low temperatures, demonstrating its application in the protection of amines (Lebel & Leogane, 2005).

Propriétés

IUPAC Name |

tert-butyl N-[(3R,4S)-4-amino-1,1-dioxothiolan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDORIZWDLLHLJ-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CS(=O)(=O)C[C@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2937165.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2937167.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)

![9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937172.png)

![6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2937173.png)

![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2937174.png)

![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)